N~4~-(4-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(4-Chlorophenyl)-N⁶-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substituent at the N⁴ position and a 2-(diethylamino)ethyl group at the N⁶ position. The 4-chlorophenyl moiety enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the diethylaminoethyl group introduces tertiary amine functionality, which can improve solubility under acidic conditions and facilitate interactions with charged residues in enzymes or receptors.
Properties
Molecular Formula |
C23H26ClN7 |
|---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-[2-(diethylamino)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H26ClN7/c1-3-30(4-2)15-14-25-23-28-21(27-18-12-10-17(24)11-13-18)20-16-26-31(22(20)29-23)19-8-6-5-7-9-19/h5-13,16H,3-4,14-15H2,1-2H3,(H2,25,27,28,29) |
InChI Key |
LWZUBTIXBJVLGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with 4,6-dichloropyrimidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, solvent selection, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines .
Scientific Research Applications
N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It is known to inhibit protein kinases, which play a crucial role in cell signaling pathways. By binding to the ATP-binding site of these enzymes, it prevents their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
The 3-chloro-4-methylphenyl group in introduces steric bulk, which may reduce solubility (0.5 µg/mL at pH 7.4) compared to the less hindered 4-chlorophenyl group.
N⁶ Substituent Impact: The 2-(diethylamino)ethyl group in the target compound offers a protonatable tertiary amine, improving aqueous solubility in acidic environments. This contrasts with the methylsulfonyl group in Compound 11 , which is highly polar but lacks ionizable protons.
Biological Activity
N~4~-(4-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 362.86 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and a diethylaminoethyl moiety.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as anticancer agents. The mechanism of action typically involves the inhibition of specific protein kinases that are overexpressed in various cancers.
Case Study: Inhibition of Eukaryotic Protein Kinases
A study explored the activity of a library of pyrazolo[3,4-d]pyrimidines against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5.2 |
| HCT116 | 6.8 |
| HepG2 | 7.5 |
| A549 | 8.0 |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
A study investigated the antibacterial effects of various pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli. The compound exhibited significant growth inhibition at concentrations ranging from 50 to 200 µg/mL. At the highest concentration tested, it was capable of nearly completely inhibiting the growth of S. aureus .
| Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| S. aureus | 50 | 40 |
| 100 | 70 | |
| 200 | 90 | |
| E. coli | 50 | 35 |
| 100 | 65 | |
| 200 | 85 |
The biological activities of pyrazolo[3,4-d]pyrimidines are often attributed to their ability to inhibit specific kinases involved in cellular signaling pathways. For instance, they can block the activity of kinases such as Bcr-Abl and other serine/threonine kinases that play crucial roles in tumor growth and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
